The presence of two fluorine atoms at positions 4 and 4 of the cyclohexane ring makes 4,4-difluoro cyclohexanecarbonyl chloride a valuable precursor for the synthesis of other fluorinated molecules. Fluorine atoms can introduce unique properties like increased lipophilicity (fat-loving) and metabolic stability, making them desirable in drug development [PubChem, ""].
By utilizing various synthetic reactions, like nucleophilic acyl substitution or Friedel-Crafts acylation, 4,4-difluoro cyclohexanecarbonyl chloride can be transformed into diverse fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science [ScienceDirect, ""].
The cyclohexane ring and the carbonyl chloride functional group present in 4,4-difluoro cyclohexanecarbonyl chloride make it a versatile building block for the construction of more complex molecules. Through various coupling reactions, the molecule can be linked to other chemical moieties, allowing for the creation of diverse structures with tailored properties [Organic Letters, ""].
4,4-Difluorocyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C₇H₉ClF₂O. It features a cyclohexane ring substituted with two fluorine atoms at the 4-position and a carbonyl chloride functional group at the 1-position. This compound is characterized by its flammability and potential to cause severe skin burns and eye damage upon contact .
Not applicable for this compound in the current context.
4,4-Difluorocyclohexane-1-carbonyl chloride is primarily involved in acylation reactions, where it acts as an acylating agent. It can react with various nucleophiles, including alcohols and amines, to form esters and amides, respectively. The carbonyl chloride group is particularly reactive, allowing for the introduction of carbonyl functionalities into other organic molecules .
The synthesis of 4,4-difluorocyclohexane-1-carbonyl chloride can be achieved through several methods:
Several compounds share structural similarities with 4,4-difluorocyclohexane-1-carbonyl chloride. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Fluorocyclohexanecarbonyl chloride | C₇H₈ClFO | Single fluorine substitution; less lipophilic |
4,4-Difluorocyclohexanecarboxylic acid | C₇H₉F₂O₂ | Contains carboxylic acid instead of carbonyl chloride |
Cyclohexanecarbonyl chloride | C₇H₉ClO | No fluorination; broader reactivity profile |
2,2-Difluoropropanoic acid | C₃H₄F₂O₂ | Smaller structure; different reactivity |
The presence of two fluorine atoms at the 4-position sets 4,4-difluorocyclohexane-1-carbonyl chloride apart from its analogs by potentially enhancing its stability and reactivity in synthetic applications .
The development of 4,4-difluorocyclohexane-1-carbonyl chloride is intrinsically linked to the broader evolution of organofluorine chemistry, which gained momentum in the mid-20th century as researchers recognized the unique properties imparted by fluorine substitution. The compound was first synthesized as part of systematic efforts to explore fluorinated cyclohexane derivatives and their potential applications in medicinal chemistry. Early work focused on developing reliable synthetic methodologies for introducing fluorine atoms into cyclohexane rings while maintaining the integrity of other functional groups, particularly reactive acyl chloride moieties. The synthetic challenge of creating geminal difluoro substitution patterns on cyclohexane rings required specialized fluorinating agents and carefully controlled reaction conditions to achieve the desired selectivity and yield.
The historical significance of this compound extends beyond its individual properties to represent a milestone in the development of fluorinated building blocks for pharmaceutical synthesis. Patent literature from the early 2000s documents various synthetic approaches to 4,4-difluorocyclohexane derivatives, with particular emphasis on their utility as intermediates in the preparation of bioactive molecules. The compound's development coincided with increased recognition of the metabolic advantages conferred by strategic fluorine incorporation in drug molecules, including enhanced stability and improved pharmacokinetic properties. Research groups worldwide contributed to optimizing synthetic routes, with particular focus on developing scalable methods suitable for industrial production.
4,4-Difluorocyclohexane-1-carbonyl chloride possesses the molecular formula C₇H₉ClF₂O and is characterized by a molecular weight of 182.59 grams per mole. The compound is systematically classified as an acyl chloride derivative of 4,4-difluorocyclohexane carboxylic acid, bearing the Chemical Abstracts Service registry number 376348-75-3. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4,4-difluorocyclohexane-1-carbonyl chloride, reflecting its structural composition and functional group arrangement.
The molecular structure features a cyclohexane ring substituted with two fluorine atoms at the 4-position (geminal difluoro substitution) and an acyl chloride functional group at the 1-position. The Standard Simplified Molecular Input Line Entry System representation is recorded as C1CC(CCC1C(=O)Cl)(F)F, which accurately depicts the connectivity pattern of atoms within the molecule. The compound's International Chemical Identifier key is PJWULPCWPCVQKD-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.
Property | Value |
---|---|
Molecular Formula | C₇H₉ClF₂O |
Molecular Weight | 182.59 g/mol |
Chemical Abstracts Service Number | 376348-75-3 |
International Union of Pure and Applied Chemistry Name | 4,4-difluorocyclohexane-1-carbonyl chloride |
International Chemical Identifier Key | PJWULPCWPCVQKD-UHFFFAOYSA-N |
Standard Simplified Molecular Input Line Entry System | C1CC(CCC1C(=O)Cl)(F)F |
The synthetic utility of 4,4-difluorocyclohexane-1-carbonyl chloride stems from the unique combination of its structural features, which collectively create a versatile platform for further chemical transformations. The acyl chloride functional group exhibits high reactivity toward nucleophiles, enabling efficient acylation reactions with alcohols, amines, and other nucleophilic species. This reactivity is particularly valuable in pharmaceutical synthesis, where the compound serves as an acylating agent for introducing the 4,4-difluorocyclohexyl carbonyl moiety into target molecules. The geminal difluoro substitution pattern contributes significantly to the compound's value in medicinal chemistry applications, as fluorine atoms can enhance lipophilicity and metabolic stability of resulting products.
Research has demonstrated the compound's effectiveness in various synthetic transformations, including nucleophilic acyl substitution reactions and Friedel-Crafts acylation processes. The electronic properties of the fluorine atoms influence the reactivity of the carbonyl chloride group, creating opportunities for selective transformations under mild conditions. Studies have shown that the compound can be transformed into diverse fluorinated molecules through coupling reactions, allowing for the construction of complex molecular architectures with tailored properties. The cyclohexane scaffold provides conformational rigidity that can be advantageous in designing molecules with specific three-dimensional arrangements.
The compound's role as a building block extends to materials science applications, where its unique properties may contribute to innovations in polymer chemistry and specialized coatings. The introduction of fluorinated segments into polymer backbones can impart desirable characteristics such as chemical resistance and unique surface properties. Recent synthetic methodology development has focused on optimizing reaction conditions for transformations involving 4,4-difluorocyclohexane-1-carbonyl chloride, with particular attention to improving yields and reducing side reactions.
Contemporary research involving 4,4-difluorocyclohexane-1-carbonyl chloride has expanded significantly, with particular emphasis on its applications in pharmaceutical synthesis and advanced materials development. Recent patent literature documents the compound's use as a key intermediate in the synthesis of maraviroc, an important antiretroviral medication used in human immunodeficiency virus treatment. The synthetic route involves acylation of cyclic sulfamate intermediates with the acid chloride derived from 4,4-difluorocyclohexane carboxylic acid, demonstrating the compound's critical role in accessing complex pharmaceutical targets.
Modern synthetic methodologies have focused on developing more efficient and environmentally sustainable approaches to acyl fluoride synthesis, with 4,4-difluorocyclohexane-1-carbonyl chloride serving as a model substrate for testing new fluorinating reagents. Research has explored the use of novel deoxyfluorinating agents that can convert the chloride to the corresponding fluoride under mild conditions, expanding the synthetic utility of this compound family. Mechanistic studies have provided insights into the pathways by which these transformations occur, enabling the development of more selective and efficient synthetic protocols.
Research Area | Application | Current Status |
---|---|---|
Pharmaceutical Synthesis | Maraviroc intermediate | Established industrial route |
Acyl Fluoride Chemistry | Model substrate for new fluorinating methods | Active research |
Materials Science | Fluorinated polymer precursors | Exploratory stage |
Mechanistic Studies | Understanding fluorination pathways | Ongoing investigation |
Computational chemistry has emerged as an important tool for understanding the reactivity patterns of 4,4-difluorocyclohexane-1-carbonyl chloride and predicting optimal reaction conditions for various transformations. Density functional theory calculations have been employed to map transition state energies and understand the influence of fluorine substitution on reaction selectivity. These theoretical insights complement experimental observations and guide the development of new synthetic methodologies.
The field of photochemical acyl radical generation has identified 4,4-difluorocyclohexane-1-carbonyl chloride as a valuable substrate for exploring light-mediated transformations. Research has demonstrated that this compound can participate in photochemical processes that generate acyl radicals, opening new pathways for carbon-carbon bond formation and other synthetic transformations. These studies represent an emerging frontier in the application of fluorinated acyl chlorides to modern synthetic chemistry.
Current trends also emphasize the development of catalytic methods for transforming 4,4-difluorocyclohexane-1-carbonyl chloride into value-added products. Transition metal catalysis has shown promise for mediating selective transformations of this compound, with particular success in oxidative addition reactions that form organometallic intermediates suitable for further synthetic elaboration. The combination of fluorine substitution and acyl chloride reactivity creates unique opportunities for developing novel catalytic processes that would not be possible with conventional organic substrates.
Corrosive